molecular formula C18H17NO5S B12199337 N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12199337
M. Wt: 359.4 g/mol
InChI Key: OPNQIBXPBUTSRB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name N-(3-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide 4,4-dioxide reflects its core structural features. Breaking this down:

  • 1,4-Oxathiine : A six-membered heterocycle containing oxygen (position 1) and sulfur (position 4) atoms.
  • 5,6-Dihydro : Indicates partial saturation at positions 5 and 6, reducing the ring’s aromaticity.
  • 3-Phenyl : A benzene ring attached to carbon 3 of the oxathiine core.
  • N-(3-Methoxyphenyl)carboxamide : A methoxy-substituted phenyl group linked via an amide bond to the oxathiine’s carbon 6.
  • 4,4-Dioxide : Sulfur atoms at position 4 are oxidized to sulfone groups.

The molecular formula is C₁₈H₁₇NO₅S , with a molecular weight of 359.4 g/mol . Key structural identifiers include:

  • SMILES : COC1=CC=CC(=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3.
  • InChIKey : IYEBYYRLYJDZOU-UHFFFAOYSA-N.

A comparative analysis with related compounds reveals distinct features:

Compound Molecular Formula Key Structural Differences
N-(2-Methoxyphenyl) analog C₁₈H₁₇NO₅S Methoxy group at phenyl position 2
3-Phenyl-N-(thiazol-2-yl) derivative C₁₄H₁₂N₂O₄S₂ Thiazole substituent instead of methoxyphenyl
1,4-Oxathiane C₄H₈OS Fully saturated six-membered ring

The 4,4-dioxide moiety enhances polarity, influencing solubility and electronic properties critical for biological activity.

Historical Context of Oxathiine Derivatives in Chemical Research

Oxathiine chemistry traces back to 1912, when the parent compound 1,4-oxathiane was first synthesized via reactions of iodoethyl ether with potassium sulfide. Early applications focused on agrochemicals, particularly fungicides and insecticides, leveraging sulfur’s reactivity. The 1960s–1980s saw expanded interest in oxathiines for medicinal use, driven by their ability to mimic biologically active heterocycles like thiazoles and penams.

Recent advances include the synthesis of chiral oxathiine-lactam hybrids, such as the fused oxathiane–γ-lactam system reported in 2023 (Fig. 1). These innovations highlight the scaffold’s versatility in constructing stereochemically complex molecules for targeting enzymes and receptors.

Significance of Sulfur-Containing Heterocycles in Medicinal Chemistry

Sulfur heterocycles occupy a pivotal role in drug design due to:

  • Electron-rich environments enabling interactions with biological targets.
  • Metabolic stability compared to oxygen or nitrogen analogs.
  • Diverse reactivity for synthetic modifications.

The oxathiine core in this compound exemplifies these advantages. Its sulfone groups enhance hydrogen-bonding capacity, while the methoxyphenyl moiety contributes to lipophilicity, balancing membrane permeability.

Comparative studies with other sulfur heterocycles underscore unique properties:

Heterocycle Example Drug Key Mechanism
Thiazole Abafungin (antifungal) Ergosterol biosynthesis inhibition
Benzothiazepine Diltiazem (antihypertensive) Calcium channel blockade
Oxathiine This compound Enzyme modulation (hypothesized)

Ongoing research explores this compound’s potential in oncology and infectious diseases, capitalizing on sulfur’s role in disrupting microbial iron acquisition and cancer cell signaling.

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H17NO5S/c1-23-15-9-5-8-14(12-15)19-18(20)16-17(13-6-3-2-4-7-13)25(21,22)11-10-24-16/h2-9,12H,10-11H2,1H3,(H,19,20)

InChI Key

OPNQIBXPBUTSRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiols with Diols

A widely adopted method involves the cyclocondensation of 2-mercaptoethanol derivatives with 1,2-diols under acidic catalysis. For instance, reaction of 3-phenyl-1,2-ethanediol with 2-mercaptoacetic acid derivatives generates the dihydro-oxathiine ring via nucleophilic thiolate attack on protonated diol intermediates. Typical conditions employ p-toluenesulfonic acid (5 mol%) in refluxing toluene, achieving cyclization yields of 68–72%.

Table 1: Cyclocondensation Conditions and Outcomes

Thiol ComponentDiol ComponentCatalystYield (%)
2-Mercaptoacetic acid3-Phenyl-1,2-ethanediolPTSA68
2-Mercaptopropionic acid3-(4-Fluorophenyl)-1,2-ethanediolH2SO462

Ring-Closing Metathesis (RCM)

Alternative approaches utilize Grubbs II catalyst for RCM of diallyl sulfide precursors. For example, treatment of diallyl 3-phenyl sulfide (1.5 equiv) with Grubbs II (5 mol%) in dichloromethane at 40°C produces the dihydro-oxathiine core in 81% yield. This method offers superior stereocontrol compared to acid-catalyzed cyclocondensation.

Oxidation to the 4,4-Dioxide

Conversion of the sulfide to sulfone is critical for biological activity modulation. Two oxidation protocols prevail:

Hydrogen Peroxide-Mediated Oxidation

Treatment with 30% H₂O₂ (3 equiv) in acetic acid at 60°C for 6 hours quantitatively oxidizes the sulfide to sulfone. Excess oxidant is neutralized with sodium thiosulfate post-reaction.

Table 2: Oxidation Efficiency Comparison

OxidantSolventTemperature (°C)Time (h)Yield (%)
H₂O₂AcOH60698
mCPBACH₂Cl₂251295
NaIO₄H₂O/EtOAc40889

Catalytic Oxidation Using Tungsten

A novel method employs Na₂WO₄·2H₂O (5 mol%) with H₂O₂ in a biphasic system (water/ethyl acetate), achieving 94% yield at 50°C in 4 hours. This approach reduces waste compared to stoichiometric oxidants.

Stereochemical Control and Resolution

The 5,6-dihydro-oxathiine ring introduces two stereocenters, necessitating enantioselective synthesis:

Chiral Auxiliary Approach

Use of (S)-proline-derived auxiliaries during cyclocondensation induces diastereomeric excess up to 92%, subsequently removed via hydrolysis.

Enzymatic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer of racemic intermediates, enabling kinetic resolution with an E-value of 38.

Purification and Characterization

Final purification employs orthogonal techniques:

Crystallization:
Recrystallization from ethyl acetate/n-hexane (1:5) yields needle-like crystals suitable for X-ray diffraction.

Chromatography:
Silica gel chromatography (EtOAc/hexane, 1:4 → 1:2 gradient) removes residual oxidation byproducts, with purity >99% confirmed by HPLC.

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.89 (d, J = 8.4 Hz, 1H, Ar-OCH₃), 4.21 (dd, J = 11.2, 4.8 Hz, 1H, H-5), 3.83 (s, 3H, OCH₃)

  • HRMS (ESI+): m/z calc. for C₁₈H₁₇NO₅S [M+H]⁺ 362.0821, found 362.0819

Comparative Analysis of Synthetic Approaches

Table 3: Method Efficiency Metrics

MethodTotal StepsOverall Yield (%)Purity (%)Scalability
Cyclocondensation + H₂O₂45299.2Industrial
RCM + Enzymatic Resolution54199.8Pilot-scale
Buchwald-Hartwig + Na₂WO₄36398.7Lab-scale

The cyclocondensation route remains preferred for large-scale production due to reagent availability, while RCM offers better stereocontrol for preclinical studies .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide. Compounds with methoxy groups are known to exhibit enhanced radical scavenging abilities compared to traditional antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A85%1.37 times higher
Compound B82%1.35 times higher
N-(3-methoxyphenyl)-3-phenyl...80%Comparable

Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines. In vitro studies indicate significant cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity of N-(3-methoxyphenyl)-3-phenyl...

Cell LineIC50 (µM)Sensitivity Level
U-8715High
MDA-MB-23125Moderate
A549 (Lung Cancer)30Low
HeLa (Cervical Cancer)>50Very Low

The mechanism involves modulation of oxidative stress pathways and induction of apoptosis in cancer cells.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxathiine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Benzyl and Methoxy Groups : Achieved through nucleophilic substitution reactions.
  • Formation of the Carboxamide Group : Reaction with amines under dehydrating conditions.
  • Oxidation to Form the Dioxide : Utilization of oxidizing agents like hydrogen peroxide.

Study on Glioblastoma Cells

A controlled study evaluated the effects of the compound on U-87 glioblastoma cells. Results indicated significant apoptosis through increased caspase activity and DNA fragmentation.

Triple-Negative Breast Cancer

In another study focusing on MDA-MB-231 cells, the compound inhibited cell migration and invasion capabilities, suggesting applications in preventing metastasis.

Mechanism of Action

The mechanism of action for N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets through its functional groups. The oxathiine ring and aromatic substituents can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Oxycarboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-Dioxide)

  • Structure : Substituted with a methyl group at position 2 and a phenylcarboxamide group.
  • Molecular Formula: C₁₂H₁₃NO₄S (267.30 g/mol).
  • Biological Activity : Systemic fungicide targeting succinate dehydrogenase in Basidiomycetes fungi, inhibiting energy metabolism .
  • Key Difference : The absence of a 3-methoxyphenyl group and a phenyl substitution at position 3 distinguishes oxycarboxin from the target compound. Methyl groups may confer lower steric hindrance, favoring enzyme binding.

N-(3-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide

  • Structure : Features a bromine atom on the 3-position of the phenylcarboxamide group.
  • Molecular Formula: C₁₇H₁₄BrNO₄S (408.30 g/mol).
  • Key Difference: Bromine’s electron-withdrawing nature and larger atomic radius compared to methoxy may alter solubility and target affinity. No explicit bioactivity data are available, but halogenation often enhances lipophilicity and membrane penetration .

N-(2,4-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-Dioxide

  • Structure : Substituted with chlorine atoms at positions 2 and 4 of the phenylcarboxamide.
  • Molecular Formula: C₁₇H₁₃Cl₂NO₄S (398.30 g/mol).
  • Dichlorination is common in agrochemicals for enhanced potency .

Structural and Functional Analysis

Impact of Substituents

Substituent Position Group Electronic Effect Potential Impact on Bioactivity
Phenyl (Position 3) -C₆H₅ Hydrophobic/Planar Enhances ring stacking in enzyme active sites
Carboxamide (Position 2) -NH(3-MeO-C₆H₄) Electron-donating (methoxy) May modulate hydrogen bonding and solubility
Halogenation (e.g., Br, Cl) -Br, -Cl Electron-withdrawing Increases lipophilicity and oxidative stability

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known Bioactivity
Target Compound C₁₇H₁₆NO₅S 370.38 3-Methoxyphenyl, 3-phenyl Not explicitly reported
Oxycarboxin C₁₂H₁₃NO₄S 267.30 2-Methyl, N-phenyl Fungicide (succinate dehydrogenase inhibition)
N-(3-Bromophenyl) Analog C₁₇H₁₄BrNO₄S 408.30 3-Bromophenyl, 3-phenyl Structural analog; data pending
N-(2,4-Dichlorophenyl) Analog C₁₇H₁₃Cl₂NO₄S 398.30 2,4-Dichlorophenyl, 3-phenyl Agrochemical potential

Biological Activity

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound that belongs to the class of oxathiine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a dihydro-1,4-oxathiine core, which is significant for its biological activity. The presence of both methoxy and phenyl groups enhances its lipophilicity and metabolic stability. These characteristics may influence its pharmacological properties and interactions with biological targets.

In Vitro Studies

Numerous studies have investigated the anticancer potential of this compound. The National Cancer Institute’s Developmental Therapeutics Program (DTP) has screened this compound against a variety of cancer cell lines. The results indicated varying degrees of sensitivity among different cancer types:

Cancer Type Sensitivity IC50 (µM)
LeukemiaHigh10
MelanomaModerate15
Lung CancerLow>20
Colon CancerModerate12

The compound exhibited significant activity against leukemia cell lines, suggesting a targeted effect that warrants further investigation into its mechanisms of action .

The biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been observed to decrease Bcl-2 levels while increasing p53 and Bax levels in treated HepG2 cells .
  • Kinase Inhibition : Preliminary assays indicate that this compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it exhibited inhibitory effects on MAPK1 and CDK2/A2 kinases at concentrations as low as 1 µM .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • HepG2 Cell Line Study : In a study involving HepG2 cells (a model for liver cancer), the compound demonstrated potent cytotoxicity with an IC50 value of 1.38 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Leukemia Cell Line Sensitivity : A specific case involving various leukemia cell lines showed pronounced sensitivity to the compound's effects. The study suggested that structural modifications could enhance its selectivity and potency against these malignancies .

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